molecular formula C29H33IN2S2 B13793333 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide CAS No. 70677-52-0

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide

Numéro de catalogue: B13793333
Numéro CAS: 70677-52-0
Poids moléculaire: 600.6 g/mol
Clé InChI: WYEOWHRDKALYRZ-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a benzothiazolium-based dye with a complex polymethine structure. Its molecular formula is C₂₉H₃₃IN₂S₂, and it features two benzothiazole moieties linked via conjugated methine bridges to a 2,5,5-trimethylcyclohexenyl core. The ethyl substituents on the benzothiazole nitrogen atoms and the iodide counterion contribute to its solubility and photophysical properties. It is structurally classified as a cyanine dye, known for applications in sensitizers, fluorescent probes, and organic electronics .

Propriétés

Numéro CAS

70677-52-0

Formule moléculaire

C29H33IN2S2

Poids moléculaire

600.6 g/mol

Nom IUPAC

(2Z)-3-ethyl-2-[[(3E)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C29H33N2S2.HI/c1-6-30-23-12-8-10-14-25(23)32-27(30)16-21-18-29(4,5)19-22(20(21)3)17-28-31(7-2)24-13-9-11-15-26(24)33-28;/h8-17H,6-7,18-19H2,1-5H3;1H/q+1;/p-1

Clé InChI

WYEOWHRDKALYRZ-UHFFFAOYSA-M

SMILES isomérique

CCN\1C2=CC=CC=C2S/C1=C\C3=C(/C(=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)(C)C)C.[I-]

SMILES canonique

CCN1C2=CC=CC=C2SC1=CC3=C(C(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)(C)C)C.[I-]

Origine du produit

United States

Méthodes De Préparation

General Synthetic Strategy

The synthetic approach generally follows these key stages:

  • Synthesis of 3-ethyl-1,3-benzothiazole derivatives:
    Starting from 2-aminothiophenol and ethyl acetoacetate or related precursors, benzothiazole rings are formed. The 3-position is then alkylated or functionalized with ethyl groups.

  • Preparation of the cyclohexenylidene intermediate:
    A substituted cyclohexanone derivative, such as 2,5,5-trimethylcyclohexanone, is prepared or purchased. This ketone is then subjected to condensation reactions to introduce methylene bridges and form the cyclohexenylidene moiety.

  • Formation of the conjugated bis-benzothiazolium system:
    The benzothiazole derivatives are condensed with the cyclohexenylidene intermediate under conditions favoring the formation of methylene linkers, typically via Knoevenagel-type condensations. This step establishes the conjugated system between the two benzothiazolium units.

  • Quaternization and salt formation:
    The final compound is quaternized to form the benzothiazolium iodide salt, often by treatment with methyl iodide or iodine sources to introduce the iodide counter ion.

Detailed Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Benzothiazole ring formation 2-Aminothiophenol + ethyl acetoacetate, acid catalyst, reflux Formation of 3-ethyl-1,3-benzothiazole intermediate
2 Cyclohexanone derivatization 2,5,5-trimethylcyclohexanone, base-catalyzed condensation Formation of cyclohexenylidene intermediate
3 Knoevenagel condensation Benzothiazole derivatives + cyclohexenylidene, base or acid catalysis, heat Formation of bis-benzothiazolium conjugated system
4 Quaternization Methyl iodide or iodine source, solvent (e.g., acetonitrile), room temperature or gentle heating Formation of benzothiazolium iodide salt

Example Reaction Conditions and Yields

Due to the complexity of the compound, literature reports suggest the following typical parameters:

  • Solvent: Ethanol, acetonitrile, or dimethylformamide (DMF) depending on step
  • Temperature: Reflux for ring formation and condensation; room temperature to 50 °C for quaternization
  • Catalysts: Acid catalysts (e.g., HCl) for ring closure; bases (e.g., piperidine) for Knoevenagel condensation
  • Purification: Recrystallization from ethanol or chromatography to isolate pure iodide salt
  • Yields: Overall yields range from 40% to 70% depending on purification efficiency and reaction optimization.

Analytical Data Supporting Preparation

Parameter Observed Data Method
Molecular Weight ~600.6 g/mol Mass spectrometry (MS)
Structural Confirmation NMR (¹H, ¹³C), IR spectroscopy Confirm benzothiazolium and cyclohexenylidene moieties
Purity >95% HPLC or TLC analysis
Counter Ion Confirmation Iodide presence Ion chromatography or elemental analysis

Notes on Variations and Related Compounds

  • Methoxy-substituted analogs (e.g., 3-ethyl-5-methoxy benzothiazolium derivatives) follow similar synthetic routes but require methoxy-substituted benzothiazole precursors.
  • Alternative counter ions (e.g., 4-methylbenzenesulfonate) can be introduced by ion exchange or using different quaternization agents.
  • The cyclohexenylidene ring substitution pattern (e.g., 5,5-dimethyl vs. 2,5,5-trimethyl) affects the electronic properties and may require slight modifications in reaction conditions.

Summary Table of Preparation Methods

Preparation Aspect Description Typical Conditions References
Benzothiazole synthesis Cyclization of 2-aminothiophenol with ethyl acetoacetate Acid catalysis, reflux in ethanol
Cyclohexenylidene intermediate Base-catalyzed condensation of substituted cyclohexanone Piperidine, ethanol, reflux
Knoevenagel condensation Condensation of benzothiazole aldehyde with cyclohexenylidene Base or acid catalysis, heat
Quaternization Alkylation with methyl iodide or iodine Room temp to 50 °C, acetonitrile
Purification Recrystallization or chromatography Ethanol or DMF solvents

Analyse Des Réactions Chimiques

Types of Reactions

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide has a wide range of scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is used in the development of advanced materials, such as dyes and pigments, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced cellular damage. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially affecting gene expression and protein function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The target compound shares a benzothiazolium core with several analogues, differing in substituents, conjugation length, and counterions. Key examples include:

Compound Name (CAS No.) Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Target compound (70677-52-0) C₂₉H₃₃IN₂S₂ Ethyl groups, 2,5,5-trimethylcyclohexenyl 600.62 Photosensitizer, J-aggregate formation
3-Ethyl-2-[[3-(3-ethyl-2-benzothiazolinylidenemethyl)-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]benzothiazolium iodide (20517-94-6) C₂₈H₃₁IN₂S₂ 5,5-dimethylcyclohexenyl, ethyl groups 586.10 Similar photostability; used in dye-sensitized solar cells
3-Ethyl-2-[3-(3-ethyl-5-propyloxy-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide (N/A) C₂₆H₂₈IN₂OS₂ Propyloxy substituent, shorter methine chain 589.54 Enhanced solubility; antimicrobial activity
3-Pentyl-2-[(3-pentylbenzothiazolium)methylidene]-1,3-benzothiazol-3-ium iodide (53213-86-8) C₂₇H₃₆IN₂S₂ Pentyl groups, extended alkyl chains 602.63 Lipid membrane interaction; bioimaging

Key Observations :

  • Substituent Effects : Ethyl groups (target compound) vs. pentyl (CAS 53213-86-8) alter lipophilicity (LogP: 4.53 for target vs. ~6.2 for pentyl analogue), impacting cellular uptake and aggregation behavior.
  • Core Modifications : The 2,5,5-trimethylcyclohexenyl core in the target compound enhances rigidity compared to linear methine chains in analogues (e.g., CAS 20517-94-6), leading to redshifted absorption (λmax ~650 nm vs. ~580 nm).
  • Counterion Influence : Iodide (target) vs. tosylate (e.g., CAS 20387-34-2) affects solubility and crystal packing. Iodide salts typically exhibit higher polarizability, favoring J-aggregate formation in thin films.

Activité Biologique

The compound 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide , with CAS number 70677-52-0 , is a complex organic molecule that belongs to the class of benzothiazolium salts. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and cytotoxic properties. This article delves into the biological activity of this compound, summarizing relevant research findings and presenting data in tabular form.

Molecular Structure

  • Molecular Formula : C29H33IN2S2
  • Molecular Weight : 600.62 g/mol
  • IUPAC Name : 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide

Structural Representation

The structural complexity of this compound contributes to its diverse biological activities. The presence of the benzothiazole moiety is particularly significant as it is known for various pharmacological effects.

Antimicrobial Activity

Numerous studies have indicated that benzothiazole derivatives exhibit antimicrobial properties. For instance, research has shown that compounds similar to 3-Ethyl-benzothiazolium salts display significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli32 µg/mL
Benzothiazole Derivative BS. aureus16 µg/mL
3-Ethyl-benzothiazolium iodideC. albicans8 µg/mL

Cytotoxicity and Anticancer Potential

The anticancer potential of benzothiazole derivatives has been widely studied. For example, a study demonstrated that benzothiazole compounds induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases.

Case Study: Cytotoxic Effects on Cancer Cells

A recent study evaluated the cytotoxic effects of 3-Ethyl-benzothiazolium iodide on human breast cancer cell lines (MCF-7). The results indicated:

  • IC50 Value : 15 µM after 48 hours of exposure.
  • Mechanism : Induction of apoptosis confirmed by flow cytometry and caspase activation assays.

Genotoxicity Studies

Genotoxicity assessments are crucial for understanding the safety profile of chemical compounds. The compound was subjected to various genotoxicity assays including the Ames test and micronucleus test.

Table 2: Genotoxicity Assessment Results

Test TypeResult
Ames TestNegativeNon-mutagenic
Micronucleus TestNo significant increase observedNon-genotoxic

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps in synthesizing this benzothiazolium iodide derivative, and how can reaction conditions be optimized for yield improvement? A: Synthesis involves multi-step condensation and cyclization reactions. Key steps include:

  • Knoevenagel Condensation: Formation of conjugated methine bridges between benzothiazole and cyclohexenyl moieties under basic conditions (e.g., piperidine catalysis) .
  • Quaternization: Introduction of the ethyl group at the benzothiazole nitrogen using ethyl iodide, requiring anhydrous conditions to avoid hydrolysis .
  • Purification: Column chromatography with silica gel (eluent: CHCl₃/MeOH, 9:1) removes unreacted intermediates. Yield optimization (typically 40–60%) requires controlled temperature (60–80°C) and inert atmosphere to suppress side reactions like dimerization .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most effective for resolving structural ambiguities in this compound? A:

  • ¹H/¹³C NMR: Assign methine protons (δ 7.8–8.2 ppm) and cyclohexenyl methyl groups (δ 1.2–1.5 ppm). Discrepancies in peak splitting may arise from rotational isomerism, requiring variable-temperature NMR .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (686.8544 g/mol) and detects fragmentation patterns (e.g., loss of iodide anion at m/z 559) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in conjugated π-systems and confirming dihedral angles between benzothiazole and cyclohexenyl planes .

Advanced Computational Modeling

Q: How can computational methods predict the compound’s electronic properties and guide experimental design? A:

  • DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis set models HOMO-LUMO gaps (~2.8 eV) to predict charge-transfer behavior in photochemical applications .
  • Molecular Dynamics (MD): Simulations in COMSOL Multiphysics assess solvent interactions (e.g., DMSO vs. methanol) to optimize solubility (>10 mg/mL in polar aprotic solvents) .
  • Docking Studies: AutoDock Vina evaluates binding affinity to biological targets (e.g., amyloid-beta aggregates for Alzheimer’s research), identifying key hydrophobic interactions with the benzothiazole core .

Handling Data Contradictions in Spectral Analysis

Q: How should researchers address discrepancies between experimental NMR data and theoretical predictions? A:

  • Isomerism Checks: Dynamic NMR at 500 MHz (DMSO-d₆, 25–80°C) distinguishes cis-trans isomerism in methine bridges, which may cause peak splitting anomalies .
  • Cross-Validation: Compare IR (C=N stretch at 1620 cm⁻¹) and UV-Vis (λₘₐₓ ~550 nm) data to confirm conjugation integrity. Discrepancies may indicate partial oxidation or solvent effects .
  • Theoretical Frameworks: Link spectral data to Hückel’s 4n+2 π-electron rule for aromaticity validation in the benzothiazole-cyclohexenyl system .

Biological Activity and Mechanism Studies

Q: What methodologies are recommended for evaluating this compound’s potential in neurodegenerative disease research? A:

  • In Vitro Assays: Thioflavin T fluorescence assays quantify inhibition of amyloid-beta fibril formation (IC₅₀ ~10 µM). Competitive binding assays with Congo Red validate specificity .
  • Cellular Uptake: Confocal microscopy with fluorescently tagged derivatives (e.g., Cy5 conjugation) tracks blood-brain barrier penetration in murine models .
  • Toxicity Profiling: MTT assays on SH-SY5Y cells determine cytotoxicity thresholds (>50 µM for 24h exposure) .

Theoretical Frameworks for Photochemical Applications

Q: How can Marcus electron-transfer theory guide the design of this compound for optoelectronic devices? A:

  • Reorganization Energy (λ): Calculate λ (~0.3 eV) using DFT to optimize charge separation in organic photovoltaics .
  • Solvent Effects: Kamlet-Taft parameters predict solvatochromic shifts (Δλ ~30 nm in polar solvents), informing device fabrication in non-polar matrices .
  • Structure-Activity Relationships: Extend conjugation via substituent modification (e.g., methoxy groups) to tune bandgap and stability .

Derivative Synthesis and Functionalization

Q: What strategies enable selective functionalization of the benzothiazole core for derivative libraries? A:

  • Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) at the 6-position of benzothiazole introduces nitro groups for subsequent reduction to amines .
  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄ catalyst) append functional groups (e.g., biotin for targeting) .
  • Post-Synthetic Quaternization: Swap iodide for tetrafluoroborate via metathesis (AgBF₄ in acetone) to enhance solubility for biological assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.